molecular formula C24H24N2O5S2 B11252076 4-[(4-methoxyphenyl)sulfonyl]-7-methyl-N-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

4-[(4-methoxyphenyl)sulfonyl]-7-methyl-N-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11252076
M. Wt: 484.6 g/mol
InChI Key: FMRMGKBXUNUDAJ-UHFFFAOYSA-N
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Description

4-(4-Methoxybenzenesulfonyl)-7-methyl-N-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzoxazine core, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxybenzenesulfonyl)-7-methyl-N-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps:

    Formation of the Benzoxazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The 4-methoxybenzenesulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.

    Attachment of the Methylsulfanyl Group: This step involves the substitution of a suitable leaving group with a methylsulfanyl group, often using thiol reagents.

    Final Coupling: The final step involves coupling the benzoxazine core with the sulfonyl and methylsulfanyl groups under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxybenzenesulfonyl)-7-methyl-N-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions using reagents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzoxazine derivatives.

Scientific Research Applications

4-(4-Methoxybenzenesulfonyl)-7-methyl-N-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The benzoxazine core provides stability, making it useful in the development of advanced materials such as polymers and resins.

    Biological Studies: This compound can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

    Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-methoxybenzenesulfonyl)-7-methyl-N-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl and methylsulfanyl groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The benzoxazine core provides a stable framework that can facilitate these interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzenesulfonyl chloride: Similar in structure but lacks the benzoxazine core.

    7-Methyl-3,4-dihydro-2H-1,4-benzoxazine: Similar core structure but lacks the sulfonyl and methylsulfanyl groups.

    N-[3-(Methylsulfanyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide: Similar structure but lacks the methoxybenzenesulfonyl group.

Uniqueness

4-(4-Methoxybenzenesulfonyl)-7-methyl-N-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to the combination of the benzoxazine core with the methoxybenzenesulfonyl and methylsulfanyl groups

Properties

Molecular Formula

C24H24N2O5S2

Molecular Weight

484.6 g/mol

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-7-methyl-N-(3-methylsulfanylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C24H24N2O5S2/c1-16-7-12-21-22(13-16)31-23(24(27)25-17-5-4-6-19(14-17)32-3)15-26(21)33(28,29)20-10-8-18(30-2)9-11-20/h4-14,23H,15H2,1-3H3,(H,25,27)

InChI Key

FMRMGKBXUNUDAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(CC(O2)C(=O)NC3=CC(=CC=C3)SC)S(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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